6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Overview
Description
6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a heterocyclic organic compound that features a bromine atom at the 6th position and a carboxylic acid group at the 2nd position of the tetrahydroquinoline ring
Mechanism of Action
Mode of Action
It’s known that tetrahydroquinoline derivatives can inhibit certain enzymes, potentially altering their function and leading to various downstream effects .
Pharmacokinetics
The pharmacokinetic behavior of related tetrahydroquinoline (thq) compounds has been studied in animal models .
Result of Action
Related tetrahydroquinoline derivatives have shown anticancer activities against various cell lines, including hela (human cervix carcinoma), ht29 (human colon carcinoma), c6 (rat glioblastoma), and mcf7 (human breast adenocarcinoma) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid typically involves the bromination of 1,2,3,4-tetrahydroquinoline followed by carboxylation. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in acetonitrile at low temperatures (0°C) to ensure selective bromination at the 6th position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination and carboxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation can produce quinoline N-oxides.
Scientific Research Applications
6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,2,3,4-tetrahydroquinoline: Lacks the carboxylic acid group, making it less versatile in certain reactions.
6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline: Contains a ketone group instead of a carboxylic acid, leading to different reactivity and applications.
6-Bromo-3,4-dihydroquinoline-1-carboxylate: Features different substitution patterns and protective groups.
Uniqueness
6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which provide distinct reactivity and binding properties. This combination makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h2,4-5,9,12H,1,3H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSAITYVBBIGAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)NC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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